N-methylbenzo[d]thiazol-5-amine
Description
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-methyl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H8N2S/c1-9-6-2-3-8-7(4-6)10-5-11-8/h2-5,9H,1H3 |
InChI Key |
MFSMRUXNQLWXQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)SC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
Key derivatives of benzo[d]thiazol-5-amine and related thiazol-amines are compared below:
Structure-Activity Relationships (SAR)
- N-Methylation : In thiazol-2-amines, N-methylation (e.g., compound 67 ) improves anti-prion activity by increasing lipophilicity and membrane permeability . For benzo[d]thiazol-5-amine derivatives, methylation could similarly enhance bioavailability or target binding.
- Heterocyclic Backbones: Quinoline-linked derivatives (e.g., compound 14) show potent RIPK2 inhibition due to π-π stacking and hydrogen bonding with the kinase’s back pocket . Substituting the quinoline with pyridyl or indole groups modulates selectivity .
- Electron-Withdrawing Groups: Bromo substituents (e.g., N-(6-bromoquinolin-4-yl)benzo[d]thiazol-5-amine) are common intermediates for Suzuki-Miyaura cross-coupling, enabling diversification into bioactive analogs .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : N-Methylation increases logP values, as seen in compound 67 (logP ~2.5) compared to its unmethylated counterpart (logP ~1.8) . This trend likely applies to this compound, improving blood-brain barrier penetration.
- Solubility: Thiazol-amines with polar substituents (e.g., pyridyl or morpholinophenyl in compound 18) exhibit balanced solubility and cellular uptake .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for N-methylbenzo[d]thiazol-5-amine, and which reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution, where methylamine reacts with a halogenated benzo[d]thiazole precursor (e.g., 5-chlorobenzo[d]thiazole). Key steps include:
- Base Selection : Potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF .
- Reaction Conditions : Reflux at 60–80°C for 12–24 hours to ensure complete substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of precursor to methylamine) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?
- Methodological Answer :
- NMR :
- ¹H NMR : The methyl group on the amine appears as a singlet (δ 2.8–3.2 ppm). Aromatic protons in the benzo[d]thiazole ring resonate as multiplets (δ 7.0–8.5 ppm) .
- ¹³C NMR : The thiazole carbons appear at δ 150–160 ppm, while the methyl carbon is δ 35–40 ppm.
- IR : N-H stretches (3300–3500 cm⁻¹) and C-S bonds (600–700 cm⁻¹) confirm functional groups.
- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 179.05) validates molecular formula (C₈H₈N₂S) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model HOMO-LUMO gaps and charge distribution. Basis sets (e.g., 6-31G*) optimize geometry .
- Applications :
- Reactivity : Calculated Fukui indices identify nucleophilic sites (e.g., sulfur in the thiazole ring).
- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways. For example, aqueous environments stabilize protonated intermediates in substitution reactions .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Systematic SAR Studies : Compare substituent effects (e.g., halogen vs. alkyl groups) under standardized assays. For example:
- A 6-chloro derivative showed 80% inhibition of COX-2, while a 6-methyl analog achieved only 45% under identical conditions .
- Assay Optimization : Control variables like cell line specificity (e.g., MCF-7 vs. HeLa) and incubation time. Discrepancies in IC₅₀ values often arise from differences in cytotoxicity protocols .
Q. What strategies enhance the selectivity of this compound derivatives as kinase inhibitors?
- Methodological Answer :
- Substituent Engineering : Electron-withdrawing groups (e.g., -NO₂ at the 4-position) improve ATP-binding pocket affinity. Docking simulations (Autodock Vina) with kinase structures (e.g., PDB 1ATP) guide rational design .
- Pharmacophore Modeling : Overlay active conformations of lead compounds to identify critical interactions (e.g., hydrogen bonds with Lys68 in EGFR kinase).
Data Contradiction Analysis
Q. Why do computational predictions and experimental results for this compound’s dipole moment sometimes conflict?
- Methodological Answer :
- Basis Set Limitations : Small basis sets (e.g., 3-21G) underestimate electron density. Use augmented sets (e.g., aug-cc-pVTZ) for accuracy .
- Solvent Corrections : Gas-phase DFT calculations may diverge from experimental (solution-phase) data. Include implicit solvent models (e.g., SMD) to align predictions .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 72–78% (optimized conditions) | |
| HOMO-LUMO Gap (DFT) | 4.2 eV (B3LYP/6-31G*) | |
| IC₅₀ (COX-2 Inhibition) | 11.5 μM (6-chloro derivative) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
